molecular formula C7H9N5 B14695489 N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine CAS No. 31437-07-7

N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine

Cat. No.: B14695489
CAS No.: 31437-07-7
M. Wt: 163.18 g/mol
InChI Key: AKMKFSANOKUTKC-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine is a heterocyclic compound that features both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine typically involves the reaction of 2-chloropyrazine with 4,5-dihydro-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole and pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole and pyrazine derivatives, which can have different functional groups attached depending on the reagents used.

Scientific Research Applications

N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction and metabolic pathways, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

31437-07-7

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine

InChI

InChI=1S/C7H9N5/c1-2-9-6(5-8-1)12-7-10-3-4-11-7/h1-2,5H,3-4H2,(H2,9,10,11,12)

InChI Key

AKMKFSANOKUTKC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=NC=CN=C2

Origin of Product

United States

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